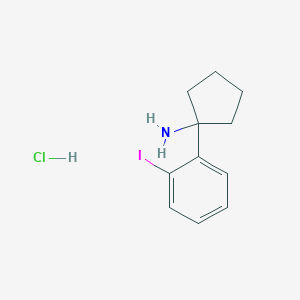
1-(2-Iodophenyl)cyclopentanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodophenyl)cyclopentanamine hydrochloride is a chemical compound that belongs to the class of cyclopentanamines It is characterized by the presence of an iodophenyl group attached to a cyclopentanamine structure, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodophenyl)cyclopentanamine hydrochloride typically involves the iodination of phenylcyclopentanamine. One common method includes the reaction of phenylcyclopentanamine with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the ortho position of the phenyl ring. The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Iodophenyl)cyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives or benzoic acid derivatives.
Reduction: Formation of 1-phenylcyclopentanamine.
Substitution: Formation of azido or thiol-substituted cyclopentanamines.
Aplicaciones Científicas De Investigación
1-(2-Iodophenyl)cyclopentanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in receptor studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodophenyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group may enhance binding affinity to certain targets, while the cyclopentanamine structure provides a scaffold for interaction. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Iodophenyl)cyclopentanamine: Similar structure but with the iodine atom at the para position.
1-Phenylcyclopentanamine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
Uniqueness
1-(2-Iodophenyl)cyclopentanamine hydrochloride is unique due to the presence of the iodine atom at the ortho position, which can significantly influence its chemical reactivity and biological interactions. This positional isomerism can lead to different binding affinities and selectivities compared to its para-substituted counterpart.
Propiedades
Fórmula molecular |
C11H15ClIN |
|---|---|
Peso molecular |
323.60 g/mol |
Nombre IUPAC |
1-(2-iodophenyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14IN.ClH/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11;/h1-2,5-6H,3-4,7-8,13H2;1H |
Clave InChI |
PWTBAYQQUGGSTK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=CC=C2I)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


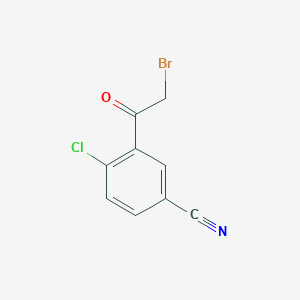
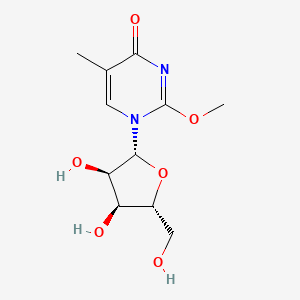
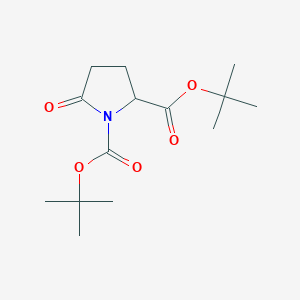
![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)

![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)
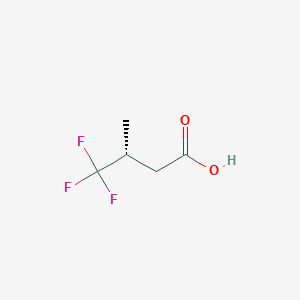
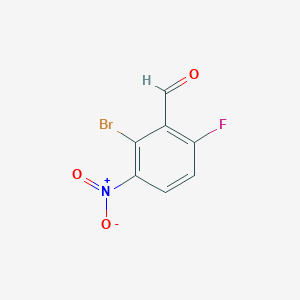
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
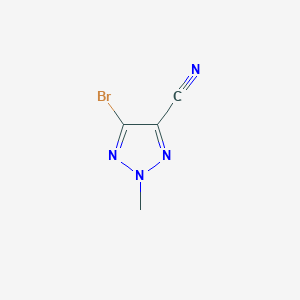
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)

![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)
